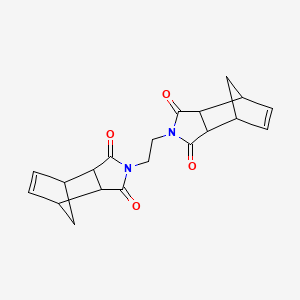

4,7-Methano-1H-isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[3a,4,7,7a-tetrahydro-

Description

This compound is a bicyclic derivative of isoindole-1,3-dione, characterized by a methano-bridged isoindole core and an ethylene linker connecting two subunits. Its structure includes a 3a,4,7,7a-tetrahydro-4,7-methanoisoindole framework, which confers rigidity and unique electronic properties. The ethanediyl (ethylene) bridge enhances molecular symmetry and influences its reactivity and intermolecular interactions. This compound is primarily utilized in polymer chemistry, flame retardancy, and as a precursor in organometallic synthesis .

Key properties include:

Properties

IUPAC Name |

4-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-17-13-9-1-2-10(7-9)14(13)18(24)21(17)5-6-22-19(25)15-11-3-4-12(8-11)16(15)20(22)26/h1-4,9-16H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEULCXCLKPGFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)CCN4C(=O)C5C6CC(C5C4=O)C=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885304 | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[3a,4,7,7a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25502-52-7 | |

| Record name | 2,2′-(1,2-Ethanediyl)bis[3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25502-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis(3a,4,7,7a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025502527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[3a,4,7,7a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(ethylene)bis[1,2,3,,6-tetrahydro-3,6-methanophthalimide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2,2’-(1,2-ethanediyl)bis[3a,4,7,7a-tetrahydro-] typically involves organic synthesis techniques. One common method includes the retro-Diels–Alder reaction, which involves heating 4,7-dihydro-4,7-ethano-2-isoindole at 200°C to yield isoindole in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction conditions but optimized for higher yields and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Reduction Reactions

-

NaBH₄ Reduction :

Related isoindole-dione derivatives undergo reduction with sodium borohydride (NaBH₄), converting carbonyl groups to alcohols. For example, 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione reacts with NaBH₄ to yield dihydroxy derivatives .

Plausible Reaction :

Conditions :-

Reagent: NaBH₄

-

Solvent: THF or ethanol

Implications :

This reaction could modify the compound’s reactivity in subsequent syntheses or applications.

-

Hydrolysis of Imide Groups

-

Aqueous Acid/Alkaline Conditions :

Imides typically hydrolyze to form carboxylic acids or amides under acidic or basic conditions. For example, phthalimide derivatives hydrolyze to phthalic acid.

Plausible Reaction :

Conditions :-

Acid: HCl (aq)

-

Base: NaOH (aq)

-

Cycloaddition Reactions

-

Diels-Alder Reactivity :

The endomethylenephthalimide moiety contains conjugated dienes and electron-deficient carbonyl groups, making it susceptible to Diels-Alder reactions with dienophiles.

Plausible Reaction :

Conditions :-

High temperature

-

Polymerization via Ethylene Bridge

-

Cross-Linking :

The ethylene linker (1,2-ethanediyl) may enable polymerization under conditions that activate C-H bonds, such as free-radical initiators.

Plausible Reaction :

Conditions :-

Initiator: AIBN or benzoyl peroxide

-

Solvent: Inert medium (e.g., toluene)

-

Reaction Data Table

Synthetic Context

The compound’s synthesis often involves multi-step processes, including:

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

4,7-Methano-1H-isoindole derivatives are primarily used as intermediates in the synthesis of various pharmaceutical compounds. One notable application is in the production of Lurasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. The compound serves as a crucial building block in the synthetic pathway of Lurasidone .

2. Antiinflammatory and Analgesic Properties

Recent studies have indicated that isoindole derivatives exhibit significant anti-inflammatory and analgesic activities. For instance, compounds derived from isoindole frameworks have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in inflammatory processes. This suggests potential applications in developing new anti-inflammatory drugs .

3. Anticancer Activity

Research has also explored the anticancer potential of isoindole derivatives. Some studies demonstrate that modifications to the isoindole structure can enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth. This area is still under investigation but holds promise for future therapeutic applications .

Synthesis and Mechanism

The synthesis of 4,7-methano-1H-isoindole derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic routes often leverage existing chemical frameworks to introduce necessary substituents that enhance biological activity.

Example Synthesis Pathway:

- Starting Material: Use of readily available precursors such as phthalic anhydride.

- Cyclization Reaction: The formation of the isoindole structure through cyclization reactions.

- Functionalization: Introduction of various substituents to optimize pharmacological properties.

Case Study 1: Lurasidone Synthesis

Lurasidone's synthesis involves several steps where 4,7-methano-1H-isoindole acts as a pivotal intermediate. The compound's structural features allow for effective modification leading to the final therapeutic agent with improved efficacy and reduced side effects .

Case Study 2: Antiinflammatory Compound Development

A study highlighted the development of N-substituted isoindole derivatives that demonstrated enhanced inhibition of COX enzymes compared to their predecessors. This was attributed to structural modifications that improved binding affinity and selectivity towards COX-2 over COX-1 .

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its full range of effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Comparative Data Table: Physical and Chemical Properties

| Property | Target Compound | N,N′-Ethylenebis(tetrabromophthalimide) | Cyclopentadiene Dimer |

|---|---|---|---|

| Molecular Weight | 298.3 g/mol | 951.3 g/mol | 132.2 g/mol |

| Melting Point | 250–270°C (decomposes) | 450–455°C | −20°C |

| Flame Retardancy (LOI*) | N/A | 32–35% | N/A |

| Solubility | Insoluble in water | Insoluble in polar solvents | Soluble in hydrocarbons |

Mechanistic and Functional Comparisons

- Flame Retardancy: Brominated analogs like N,N′-Ethylenebis(tetrabromophthalimide) release bromine radicals upon thermal decomposition, which quench combustion radicals. The non-brominated target compound lacks this mechanism but may act as a char-forming agent in polymers .

- Polymer Compatibility : The ethylene linker in the target compound enhances compatibility with polyolefins, while brominated analogs are tailored for engineering plastics (e.g., PET, PC) .

- Synthetic Utility : The bicyclic dione structure facilitates Diels-Alder reactions, whereas cyclopentadiene dimer is more reactive in similar cycloadditions due to its strained diene system .

Research Findings and Industrial Relevance

- Environmental Impact: Brominated analogs are scrutinized under regulations like the Canadian Environmental Protection Act (CEPA) due to persistence concerns.

- Spectroscopic Data: Mass spectrometry (EI) of the non-brominated compound shows a base peak at m/z 178 (C₈H₁₀N₂O₂⁺), confirming fragmentation of the ethylene bridge .

- Thermal Stability : The target compound retains structural integrity up to 300°C, making it suitable for high-temperature polymer applications, unlike cyclopentadiene dimer, which decomposes above 150°C .

Biological Activity

4,7-Methano-1H-isoindole-1,3(2H)-dione, specifically the compound identified as 2,2'-(1,2-ethanediyl)bis[3a,4,7,7a-tetrahydro-, is a derivative of isoindole that has garnered interest due to its diverse biological activities. This compound is structurally related to lurasidone and exhibits potential therapeutic properties. This article explores its biological activity based on available research findings.

- Molecular Formula : C20H20N2O4

- Molecular Weight : 364.39 g/mol

- CAS Number : 14805-29-9

- Appearance : White to off-white crystalline powder

- Melting Point : Approximately 152°C

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. In vitro assays demonstrated that derivatives of isoindole exhibit significant free radical scavenging abilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) method was employed to assess antioxidant capacity, revealing that certain derivatives possess a strong ability to neutralize free radicals. The structure of these compounds plays a crucial role in their effectiveness as antioxidants .

Interaction with Biological Targets

The compound has been shown to interact with several important biological targets:

- Monoamine Oxidase B (MAO-B) : Compounds derived from isoindole structures have been reported to inhibit MAO-B activity. This inhibition is significant for neuroprotective strategies against neurodegenerative diseases .

- Cyclooxygenase-2 (COX-2) : The compound also interacts with COX-2, an enzyme involved in inflammation and pain pathways. Inhibition of COX-2 may contribute to anti-inflammatory effects .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that derivatives of this compound possess favorable absorption characteristics and good permeability across the blood-brain barrier (BBB). These properties suggest potential for central nervous system (CNS) applications. Additionally, bioinformatics analyses have predicted low toxicity profiles for these compounds .

Case Studies

- Antioxidant Efficacy : A study involving various isoindole derivatives showed that those with additional aromatic methoxy groups exhibited enhanced antioxidant activity. The most potent compound demonstrated a significant reduction in oxidative stress markers in vitro .

- Neuroprotective Effects : In a model of neurodegeneration, administration of an isoindole derivative resulted in reduced neuronal cell death and improved cognitive function in treated animals compared to controls. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Q & A

Basic Question: What are the established synthetic pathways for this compound, and what methodological considerations are critical for reproducibility?

Answer:

Synthesis typically involves [2+2] cycloaddition or Diels-Alder reactions, using precursors like maleic anhydride derivatives. Key steps include:

- Precursor selection : Ensure stereochemical control, as the bicyclic structure (evident in CAS 25502-52-7) requires precise ring closure .

- Reaction conditions : Optimize temperature (80–120°C) and solvent polarity (e.g., THF or DCM) to avoid side products .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the bis-adduct .

Advanced Question: How can density functional theory (DFT) elucidate the compound’s electronic structure and reactivity?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) can map:

- Molecular orbitals : Identify nucleophilic/electrophilic sites via HOMO-LUMO analysis .

- Conformational stability : Compare energy profiles of endo vs. exo configurations to predict dominant stereoisomers .

- Reactivity indices : Calculate Fukui functions to prioritize reaction sites for functionalization .

Basic Question: What spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR : H and C NMR distinguish diastereotopic protons and confirm bridgehead stereochemistry (δ 2.5–3.5 ppm for methine protons) .

- IR : Stretching frequencies at 1700–1750 cm confirm diketone moieties .

- X-ray crystallography : Resolve absolute stereochemistry (e.g., 3aS,7aR configurations) .

Advanced Question: What mechanistic insights explain the compound’s role in [4+2] cycloaddition reactions?

Answer:

The bicyclic framework acts as a strained dienophile. Mechanistic studies using kinetic isotope effects (KIEs) and computational modeling reveal:

- Transition-state stabilization : Electron-withdrawing groups on the diketone enhance reactivity by lowering LUMO energy .

- Steric effects : Substituents on the ethanediyl bridge influence regioselectivity (e.g., syn vs. anti addition) .

Basic Question: How do physicochemical properties (e.g., solubility, stability) impact experimental design?

Answer:

Advanced Question: Can AI-driven simulations optimize reaction yields for derivatives of this compound?

Answer:

Yes. Machine learning models (e.g., Bayesian optimization) integrated with COMSOL Multiphysics can:

- Predict optimal conditions : By training on datasets linking solvent polarity, catalyst loading, and yield .

- Automate parameter tuning : Real-time adjustment of flow rates in continuous reactors to maximize efficiency .

Basic Question: What protocols ensure purity assessment, and how are analytical discrepancies resolved?

Answer:

- HPLC-MS : Quantify impurities (<0.5% threshold) using a C18 column and acetonitrile/water mobile phase .

- Recrystallization : Use ethanol/water mixtures to remove stereoisomeric byproducts .

- Data reconciliation : Cross-validate NMR and X-ray results when spectral overlaps occur .

Advanced Question: How should researchers address contradictions in reported catalytic activity data?

Answer:

- Theoretical alignment : Reconcile discrepancies by aligning experimental data with Marcus theory or Hammett plots to assess electronic effects .

- Methodological audit : Compare catalyst pre-treatment methods (e.g., calcination temperatures) and reaction atmospheres (inert vs. aerobic) .

Basic Question: What experimental designs are optimal for studying its photochemical behavior?

Answer:

- Light source selection : Use UV lamps (254 nm) to activate diketone moieties .

- Control experiments : Include dark controls and radical scavengers (e.g., TEMPO) to confirm photo-induced pathways .

Advanced Question: How can this compound be leveraged in heterogeneous catalysis for renewable fuel synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.